

Application Notes and Protocols for Tos-PEG3-C2-methyl ester Reactions

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Compound of Interest

Compound Name: *Tos-PEG3-C2-methyl ester*

Cat. No.: *B15542467*

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Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule extensively utilized in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are innovative therapeutic agents that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.^{[2][3][4]} This linker is characterized by two primary reactive groups: a tosyl (tosylate) group and a methyl ester. The tosyl group functions as an excellent leaving group in nucleophilic substitution reactions, enabling conjugation to amines, thiols, and hydroxyls.^{[2][5]} The methyl ester can be hydrolyzed to a carboxylic acid, which is then available for coupling with an amine-containing molecule through standard amide bond formation.^[3] The integrated polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.^{[2][1][6]}

These application notes provide detailed protocols for the primary coupling reactions of **Tos-PEG3-C2-methyl ester** and outline its application in a representative PROTAC synthesis workflow.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the key transformations involving **Tos-PEG3-C2-methyl ester**. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

| Reaction Type | Nucleophile /Reagent | Solvent | Base | Temperature (°C) | Typical Reaction Time (hours) |
|---|-------------------------|------------------------------------|---|------------------------|-------------------------------|
| Nucleophilic Substitution (Tosyl Group) | | | | | |
| Amine Coupling | Primary/Secondary Amine | DMF, DMSO, Acetonitrile | K ₂ CO ₃ , DIPEA, Et ₃ N | Room Temperature to 60 | 12 - 24 |
| Thiol Coupling | Thiol (e.g., Cysteine) | DMF, DMSO, Aqueous Buffer (pH 7-8) | K ₂ CO ₃ , DIPEA, Et ₃ N | Room Temperature | 2 - 12 |
| Ester Hydrolysis | LiOH, NaOH, or KOH | THF/Water, Dioxane/Water | - | 0 to Room Temperature | 1 - 12 |
| Amide Coupling (post-hydrolysis) | Amine | DMF, DCM | HATU, HOBT, EDC, DIPEA | Room Temperature | 12 - 24 |

Experimental Protocols

This protocol details the nucleophilic substitution of the tosyl group with a primary or secondary amine.

Materials:

- **Tos-PEG3-C2-methyl ester**
- Amine-containing molecule
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Potassium Carbonate (K_2CO_3) or N,N-Diisopropylethylamine (DIPEA)
- Nitrogen or Argon atmosphere
- Standard glassware for organic synthesis

Procedure:

- Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[2]
- Add K_2CO_3 (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[2]
- In a separate flask, dissolve **Tos-PEG3-C2-methyl ester** (1.1 equivalents) in a minimal amount of anhydrous DMF.[2]
- Add the **Tos-PEG3-C2-methyl ester** solution dropwise to the amine solution.[2]
- Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.
- Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).[2]
- Upon completion, quench the reaction by adding water.[2]
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[2]

- Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine-coupled product.[\[2\]](#)

This protocol describes the reaction of the tosyl group with a thiol, for example, a cysteine residue on a peptide or a small molecule thiol.

Materials:

- **Tos-PEG3-C2-methyl ester**
- Thiol-containing molecule
- Anhydrous Dimethylformamide (DMF)
- Potassium Carbonate (K_2CO_3) or Diisopropylethylamine (DIPEA)
- Nitrogen or Argon atmosphere
- Standard glassware for organic synthesis

Procedure:

- Under an inert atmosphere, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.[\[2\]](#)
- Add K_2CO_3 (2.0 equivalents) or DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the thiol.[\[2\]](#)
- Dissolve **Tos-PEG3-C2-methyl ester** (1.1 equivalents) in a minimal amount of anhydrous DMF.[\[2\]](#)
- Add the **Tos-PEG3-C2-methyl ester** solution to the thiol solution.[\[2\]](#)
- Stir the reaction at room temperature for 2-12 hours.[\[2\]](#)
- Monitor the reaction progress by LC-MS or TLC.[\[2\]](#)
- Once the reaction is complete, add water to quench the reaction.[\[2\]](#)

- Extract the product with a suitable organic solvent.[2]
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.[2]
- Purify the product by flash column chromatography or preparative HPLC.[2]

This protocol describes the conversion of the methyl ester to a carboxylic acid, which is then available for subsequent amide coupling.

Materials:

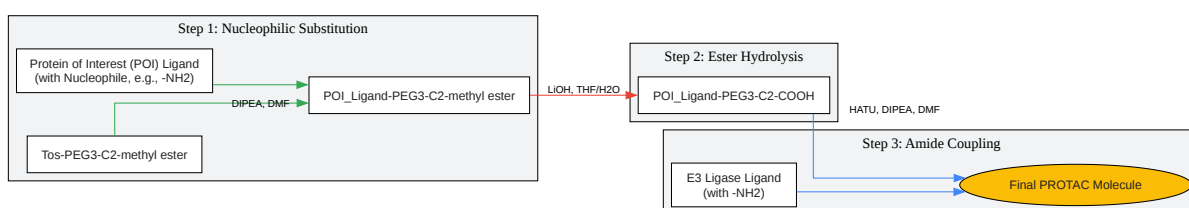
- PEG3-C2-methyl ester conjugate (from Protocol 1 or 2)
- Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
- Tetrahydrofuran (THF) or Dioxane
- Water
- 1 M Hydrochloric Acid (HCl)

Procedure:

- Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[2]
- Cool the solution to 0 °C in an ice bath.[2]
- Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[2]
- Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[2]
- Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[2]
- Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[2]
- Extract the product with an organic solvent (e.g., ethyl acetate).

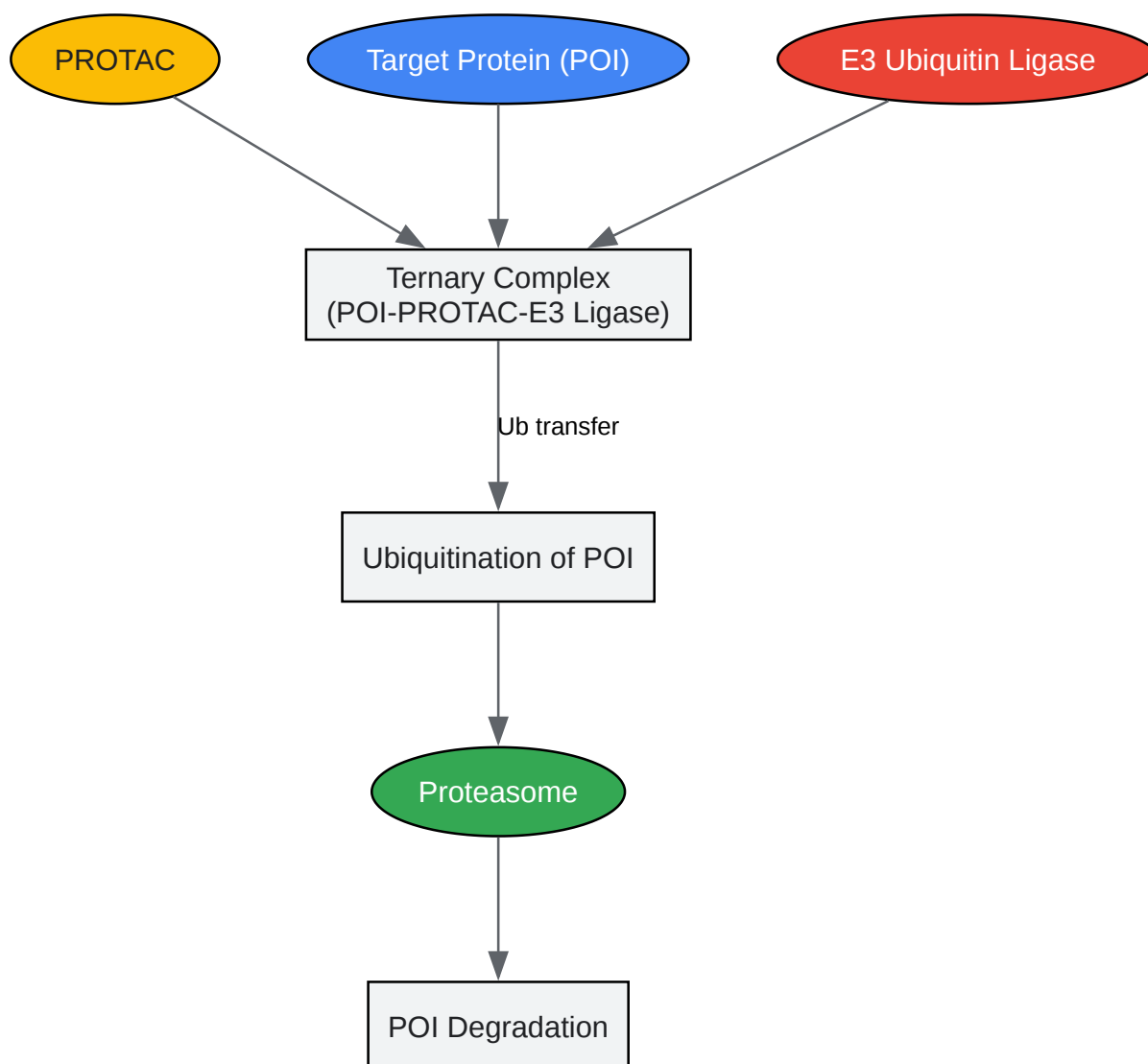
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.[2]

Visualizations



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Caption: General workflow for PROTAC synthesis using **Tos-PEG3-C2-methyl ester**.



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Caption: PROTAC mechanism of action leading to target protein degradation.

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